molecular formula C6H11ClFNO B1469602 3-Fluoroazepan-4-one hydrochloride CAS No. 644982-13-8

3-Fluoroazepan-4-one hydrochloride

Cat. No. B1469602
M. Wt: 167.61 g/mol
InChI Key: MXGAKSOPAKYGLT-UHFFFAOYSA-N
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Description

3-Fluoroazepan-4-one hydrochloride is an organic compound. It belongs to the class of benzodiazepines. The CAS number for this compound is 644982-13-8 .


Molecular Structure Analysis

The molecular formula of 3-Fluoroazepan-4-one hydrochloride is C6H11ClFNO . Its molecular weight is 167.61 g/mol .


Physical And Chemical Properties Analysis

3-Fluoroazepan-4-one hydrochloride has a molecular weight of 167.61 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study highlights the development of a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to emesis and depression, showcasing the potential therapeutic applications of related compounds (Harrison et al., 2001).

Synthesis Methodologies

Research demonstrates the ability to synthesize substituted 3-fluoropiperidines and 3-fluoroazepanes from prolinols and 2-hydroxymethylpiperidines, respectively, highlighting the versatility and application of 3-Fluoroazepan-4-one hydrochloride in synthetic chemistry (Déchamps et al., 2007).

Structural Analysis

The intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings has been explored, indicating significant influence on the conformation of molecules containing 3-Fluoroazepan-4-one hydrochloride, which is crucial for understanding molecular interactions and designing new drugs (Gooseman et al., 2006).

Cognitive Disorders and Alzheimer's Disease

Compounds related to 3-Fluoroazepan-4-one hydrochloride have been identified as potential treatments for cognitive disorders and Alzheimer's disease, with studies showing that histamine H3 antagonists increase the release of neurotransmitters associated with cognitive processes (Brioni et al., 2011).

Antimicrobial Activity

A study on the synthesis of azo dyes including compounds related to 3-Fluoroazepan-4-one hydrochloride demonstrated antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).

Safety And Hazards

The safety data sheet for 3-Fluoroazepan-4-one hydrochloride indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoroazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGAKSOPAKYGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70802376
Record name 3-Fluoroazepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroazepan-4-one hydrochloride

CAS RN

644982-13-8
Record name 3-Fluoroazepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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